molecular formula C15H25NO3 B13910383 Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13910383
M. Wt: 267.36 g/mol
InChI Key: ALLWJTQUNGXQAY-UHFFFAOYSA-N
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Description

Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic core (spiro[3.5]nonane) with a tert-butyl carbamate group at position 2, dimethyl substituents at position 6, and a ketone at position 5. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting neurological receptors or enzymes .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C15H25NO3/c1-13(2,3)19-12(18)16-9-15(10-16)7-6-11(17)14(4,5)8-15/h6-10H2,1-5H3

InChI Key

ALLWJTQUNGXQAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC1=O)CN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the spiro compound . The reaction conditions often include the use of organic solvents such as chloroform or methanol and may require specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Features
Target Compound : Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane 6,6-dimethyl; 7-oxo; tert-butyl carbamate Enhanced steric hindrance; ketone for reactivity
Tert-butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane Benzoyl at N7 Aromatic group for π-π interactions; potential for receptor binding
Tert-butyl (1S,8S)-8-(3-Bromophenyl)-6-(4-fluorobenzyl)-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate Bicyclo[6.1.0]nonane 3-Bromophenyl; 4-fluorobenzyl Halogen and fluorinated groups for enhanced lipophilicity and metabolic stability
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane None (unsubstituted) Simpler structure; used as a scaffold for further derivatization
Tert-butyl (6R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane Trifluoromethyl at C6 Electron-withdrawing group; improved pharmacokinetics
Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate Spiro[4.4]nonane 7-oxo Larger spiro ring (4.4 vs. 3.5); altered conformational flexibility

Biological Activity

Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS No. 2758304-12-8) is a compound with significant potential in pharmaceutical applications, particularly due to its unique structural features and biological activities. This article delves into its biological activity, synthesizing information from various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure, which contributes to its biological activity. Its molecular formula is C13H21NO3C_{13}H_{21}NO_3 with a molecular weight of approximately 239.31 g/mol. The presence of the azaspiro group is notable for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes. Notably, it has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in various pathogens. This inhibition can lead to reduced proliferation of certain bacteria and protozoa, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Inhibition of Dihydroorotate Dehydrogenase :
    • A study focusing on the structure-based discovery of DHODH inhibitors highlighted the potential of azaspiro compounds in medicinal chemistry. The findings suggested that modifications at specific positions on the spirocyclic structure could enhance inhibitory potency against DHODH, indicating a pathway for optimizing the biological activity of this compound .
  • Antimicrobial Screening :
    • In a screening assay targeting various bacterial strains, derivatives of azaspiro compounds were tested for their antimicrobial efficacy. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Table: Summary of Biological Activities and Research Findings

Activity TypeDescriptionSource
AntimicrobialInhibitory effects against bacterial strains
Enzyme InhibitionPotential inhibitor of dihydroorotate dehydrogenase
Structural AnalysisInsights into structure-function relationships

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage : Store refrigerated (2–8°C) in tightly sealed containers to prevent degradation. Ensure compatibility with dry, inert environments .
  • Spill Management : Collect spills using vacuum systems or absorbent materials (e.g., silica gel), and dispose of as hazardous waste .
  • First Aid : For eye exposure, flush with water for ≥15 minutes and seek medical attention. For ingestion, rinse the mouth but do not induce vomiting .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Crystallize the compound and collect data using Mo-Kα radiation (λ = 0.71073 Å). Refine the structure using SHELXL with a data-to-parameter ratio >9.0 and R-factor <0.05 .
  • Chirality Determination : If absolute configuration is ambiguous (e.g., lack of heavy atoms), use anomalous dispersion effects or chemical derivatization with chiral auxiliaries .

Q. What synthetic routes are available for preparing this spirocyclic compound?

  • Methodological Answer :

  • Core Scaffold Synthesis : Start with tert-butyl-protected diazaspiro intermediates (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate). Introduce substituents via reductive amination or acyl chloride coupling .
  • Key Step : For the 6,6-dimethyl-7-oxo group, employ ketone functionalization using Grignard reagents or alkylation under basic conditions .
  • Purification : Use flash chromatography (silica gel, 0–2% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate/hexane .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved sigma receptor (σR) binding affinity?

  • Methodological Answer :

  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) using σR crystal structures (PDB: 6DK1). Prioritize derivatives with hydrogen bonds to Glu172 and hydrophobic interactions with Phe144 .
  • QM/MM Optimization : Refine binding poses with Gaussian09 (B3LYP/6-31G*) to assess electronic effects of substituents (e.g., electron-withdrawing groups at C6) .
  • Pharmacophore Modeling : Map essential features (e.g., basic nitrogen, carbonyl group) using Schrödinger’s Phase .

Q. How can conflicting NMR data for diastereomers of this compound be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Analyze splitting patterns at 298 K vs. 323 K to identify dynamic processes (e.g., ring puckering) .
  • NOESY Experiments : Detect through-space correlations to differentiate axial/equatorial substituents on the spirocyclic core .
  • Derivatization : Convert the compound to a crystalline diastereomeric salt (e.g., with L-tartaric acid) and compare SC-XRD data .

Q. What strategies mitigate instability of the tert-butyl carbamate group during derivatization?

  • Methodological Answer :

  • Protecting Group Alternatives : Replace tert-butyl with more stable groups (e.g., Fmoc) for acidic/basic conditions .
  • Mild Deprotection : Use TFA (0.5% v/v in CH₂Cl₂) at 0°C to minimize side reactions .
  • In Situ Monitoring : Track deprotection via LC-MS (ESI+) to optimize reaction time .

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